4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(phenylamino)butanoate
Description
Properties
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 4-anilino-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F5NO3/c16-14(17,15(18,19)20)9-4-10-24-13(23)8-7-12(22)21-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZGBHULNZOAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601348324 | |
| Record name | 4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(phenylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303133-84-8 | |
| Record name | 4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(phenylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-pentafluoropentyl 4-oxo-4-(phenylamino)butanoate typically involves multiple steps. One common method includes the reaction of 4-oxo-4-(phenylamino)butanoic acid with 4,4,5,5,5-pentafluoropentanol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(phenylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The phenylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the phenylamino group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets.
Case Study: Anticancer Agents
Research indicates that derivatives of this compound exhibit promising anticancer activity by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that fluorinated compounds often display enhanced potency due to improved binding affinity to target proteins.
Materials Science
Due to its unique fluorinated structure, 4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(phenylamino)butanoate is utilized in the development of advanced materials with enhanced properties.
Applications Include:
- Fluorinated Polymers : Used in creating coatings that are resistant to heat and chemical degradation.
- Adhesives and Sealants : Enhances performance in harsh environments due to its stability.
Agrochemicals
Fluorinated compounds are increasingly being studied for their role in agriculture as pesticides and herbicides. The lipophilic nature of this compound allows for better penetration into plant tissues.
Case Study: Herbicide Development
Research has demonstrated that incorporating fluorinated moieties into herbicides can lead to improved efficacy against resistant weed species. This application is crucial for sustainable agriculture practices.
Data Table: Comparative Analysis of Fluorinated Compounds
Mechanism of Action
The mechanism of action of 4,4,5,5,5-pentafluoropentyl 4-oxo-4-(phenylamino)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pentafluoropentyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Key Research Findings and Implications
- Fluorine Impact : Fluorination at the pentyl position increases ER binding affinity by 4.7-fold in ICI 182,780 vs. ICI 164,384, demonstrating the critical role of fluorine in optimizing potency .
- Ester vs. Sulfinyl Groups : Sulfinyl groups (as in ICI 182,780) provide stronger hydrogen-bonding interactions with ER, whereas esters (as in the query compound) may prioritize membrane permeability over receptor binding .
- Therapeutic Potential: While the query compound’s exact targets are uncharacterized, fluorinated antiestrogens like ICI 182,780 have shown clinical efficacy in breast cancer, suggesting analogous applications for fluorinated esters in oncology or metabolic disorders .
Biological Activity
Chemical Formula
- Molecular Formula : C14H16F5N O3
- Molecular Weight : 339.28 g/mol
Structural Characteristics
The compound features a pentafluoropentyl group, which is known for enhancing lipophilicity and potentially increasing bioavailability. The presence of the phenylamino group may contribute to its interaction with biological targets.
Research indicates that fluorinated compounds often exhibit unique biological activities due to their electronic properties and steric effects. The 4-oxo-4-(phenylamino)butanoate moiety suggests potential interactions with enzymes involved in metabolic pathways or receptor binding sites.
Anticancer Activity
Several studies have explored the anticancer potential of fluorinated compounds. For instance, compounds similar to 4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(phenylamino)butanoate have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Fulvestrant Derivatives
A notable case study involves derivatives of Fulvestrant (a known estrogen receptor antagonist), where modifications to the structure have shown enhanced potency against breast cancer cells. The incorporation of pentafluoropentyl groups in these derivatives has been linked to improved binding affinity to estrogen receptors, suggesting a similar potential for the compound .
In Vitro Studies
In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer) have demonstrated that compounds with similar structures can significantly reduce cell viability at micromolar concentrations. These studies typically employ assays such as MTT or XTT to quantify cell proliferation.
Data Table: Biological Activity Overview
Pharmacokinetics
The pharmacokinetic profile of fluorinated compounds often reveals increased metabolic stability and altered distribution characteristics. Studies suggest that the pentafluoropentyl group can enhance the half-life of the compound in biological systems while reducing susceptibility to metabolic degradation.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while fluorinated compounds can exhibit desirable biological activities, they may also pose risks due to their persistent nature in biological systems. Toxicological studies are essential for understanding the safety profile before clinical applications.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 4,4,5,5,5-pentafluoropentyl 4-oxo-4-(phenylamino)butanoate, and how can they be methodologically addressed?
- Answer : The synthesis involves coupling the pentafluoropentyl group to the 4-oxo-4-(phenylamino)butanoate core. Key challenges include:
- Fluorination selectivity : Ensuring precise fluorination at the pentyl chain while avoiding side reactions (e.g., over-fluorination or decomposition). Use of fluorinating agents like Selectfluor® under anhydrous conditions is recommended .
- Esterification stability : The ester bond may hydrolyze under basic conditions. Employing mild coupling reagents (e.g., DCC/DMAP) in non-polar solvents (e.g., dichloromethane) at low temperatures (0–5°C) improves yield .
- Validation : Monitor reaction progress via ¹⁹F NMR to track fluorination efficiency and LC-MS to confirm ester integrity .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Answer :
- ¹⁹F NMR : Critical for verifying fluorination patterns and quantifying residual fluorine-containing impurities .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate degradation products (e.g., hydrolyzed butanoic acid derivatives) .
- Elemental analysis : Confirm stoichiometry of fluorine and nitrogen to validate synthetic accuracy .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Answer :
- Storage : Store in amber vials under inert gas (argon) at –20°C to prevent hydrolysis of the ester group or oxidation of the phenylamino moiety .
- Handling : Use anhydrous solvents (e.g., THF, DMF) for dissolution and avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the pentafluoropentyl group in nucleophilic substitution reactions?
- Answer : The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the adjacent carbons, facilitating SN2 reactions. However, steric hindrance from the pentafluoropentyl chain may reduce reactivity.
- Methodological approach :
- Compare kinetic data (via stopped-flow NMR) with non-fluorinated analogs to quantify steric/electronic effects .
- Use DFT calculations to model transition states and predict regioselectivity .
- Contradiction note : Some studies suggest fluorine’s inductive effect dominates steric factors, but this may vary with solvent polarity .
Q. How can researchers design experiments to evaluate this compound’s potential as a protease inhibitor or enzyme substrate?
- Answer :
- Activity assays : Use fluorogenic substrates (e.g., FRET-based assays) to test inhibition of serine proteases, leveraging the phenylamino group’s hydrogen-bonding capacity .
- Structural studies : Perform X-ray crystallography or cryo-EM to map binding interactions between the compound and target enzymes .
- Control experiments : Compare activity with analogs lacking fluorine or the phenylamino group to isolate functional contributions .
Q. What strategies resolve contradictions in solubility data between computational predictions and experimental observations?
- Answer :
- Reconciliation framework :
Validate computational models (e.g., COSMO-RS) using experimental solubility data in polar (DMSO) and non-polar (hexane) solvents .
Adjust for aggregation effects via dynamic light scattering (DLS) to account for micelle formation in aqueous buffers .
- Case study : Experimental logP values may deviate by >1 unit from predictions due to fluorine’s hydrophobic paradox—high electronegativity but low polar surface area .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
